Product packaging for Cyclohexyldiphenylphosphine oxide(Cat. No.:CAS No. 13689-20-8)

Cyclohexyldiphenylphosphine oxide

Cat. No.: B080947
CAS No.: 13689-20-8
M. Wt: 284.3 g/mol
InChI Key: ICVUZKQDJNUMKC-UHFFFAOYSA-N
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Description

Significance and Role in Contemporary Chemical Synthesis and Catalysis

The primary significance of cyclohexyldiphenylphosphine (B1582025) oxide in modern chemistry lies in its function as a ligand or a precursor to a ligand in transition metal catalysis. ontosight.ai It plays a notable role, especially in palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing complex organic molecules essential for pharmaceuticals and materials science. ontosight.ainih.gov

Initially, the utility of phosphine (B1218219) oxides like cyclohexyldiphenylphosphine oxide was discovered somewhat serendipitously. Researchers found that these compounds, once considered potential byproducts from the oxidation of phosphine ligands, could actually accelerate cross-coupling reactions. nih.gov For instance, in the palladium-catalyzed cross-coupling of potassium aryldimethylsilanolates with aryl bromides, triphenylphosphine (B44618) oxide was shown to be a beneficial stabilizing ligand, leading to improved yields and faster reaction times. nih.gov This stabilizing effect is thought to arise from a weak, labile interaction with the palladium catalyst, which helps prevent catalyst decomposition through oxidation or aggregation, particularly in non-coordinating solvents. nih.gov

Historical Context and Evolution of Phosphine Oxide Ligands in Organic Chemistry

The journey of phosphorus compounds in catalysis began with trivalent phosphines, not their oxidized counterparts. The first phosphine complexes, cis- and trans-PtCl2(PEt3)2, were reported as early as 1870. wikipedia.org A pivotal moment came in 1948 with Walter Reppe's work on acrylic ester synthesis, where NiBr2(PPh3)2 proved to be a highly efficient catalyst. wikipedia.org This success spurred the development of a vast array of phosphine ligands, which became indispensable in homogeneous catalysis due to their ability to stabilize metal centers and tune their reactivity through steric and electronic modifications. alfa-chemistry.comsigmaaldrich.com

For a long time, phosphine oxides were primarily regarded as the stable, and often undesirable, oxidation products of phosphine ligands. wikipedia.org However, the perception of phosphine oxides has evolved dramatically. A significant breakthrough was the investigation of secondary phosphine oxides (SPOs), which have the formula R2P(O)H. rsc.orgwikipedia.org These compounds exhibit tautomerism, existing in equilibrium with a small amount of the trivalent phosphinous acid form (R2P-OH). rsc.org This dual nature is the cornerstone of their rich coordination chemistry. While the pentavalent oxide form is air-stable, coordination to a metal can shift the equilibrium towards the trivalent phosphinous acid, allowing it to act as a conventional phosphine ligand. rsc.org This characteristic has led to their application in numerous homogeneously catalyzed reactions. rsc.orgresearchgate.net

This new understanding paved the way for exploring tertiary phosphine oxides, like this compound, not just as byproducts but as active components in catalytic systems. Research has demonstrated that phosphine oxides can indeed bind directly to transition metals, such as palladium(II), and act as "hemilabile" ligands in mixed phosphine-phosphine oxide systems. nih.govwikipedia.org This hemilability, where one part of the ligand can dissociate and re-associate with the metal center, can be highly beneficial in catalytic cycles.

Scope and Research Trajectories of this compound Studies

Current and future research involving this compound and related phosphine oxides is expanding into several promising areas. The demonstrated success of these compounds as stabilizing ligands in cross-coupling reactions continues to be a major focus, with efforts to broaden the scope of compatible substrates and reaction types. nih.govresearchgate.net

One emerging application is the use of secondary phosphine oxides as pre-ligands for the synthesis and stabilization of metal nanoparticles. rsc.org For example, ruthenium nanoparticles stabilized by SPOs have shown high efficiency in the hydrogenation of aromatic compounds. rsc.org This suggests a potential role for tertiary phosphine oxides in similar nanomaterial applications.

Researchers are also exploring phosphine oxides in other catalytic transformations beyond cross-coupling. For instance, certain phosphine oxide ligands have been found to be superior to their phosphine analogues in the rhodium-catalyzed hydroformylation of olefins. capes.gov.br Additionally, the development of novel, structurally complex phosphine oxides, including chiral versions, is an active area of investigation. researchgate.netresearchgate.net Planar chiral secondary phosphine oxides have shown promise as pre-ligands in palladium- and gold-catalyzed reactions, highlighting the potential for developing enantioselective transformations. researchgate.net The synthesis of new cyclo-bis(acyl)phosphine oxides as efficient photoinitiators for radical polymerization also points to the expanding utility of the phosphine oxide motif in materials science. researchgate.net

The fundamental chemistry of the P=O bond continues to be explored, including efficient methods for its reduction back to a trivalent phosphine. researchgate.net Advances in this area are critical for the sustainability of phosphorus chemistry, enabling the regeneration and recycling of valuable phosphine ligands from their oxide forms. researchgate.net

Compound Properties and Research Data

Table 1: Physicochemical Properties of this compound This table presents key physical and chemical identifiers for this compound, compiled from various chemical databases.

Property Value Source(s)
Molecular Formula C18H21OP ontosight.ainih.govthermofisher.com
Molecular Weight 284.34 g/mol nih.govfishersci.com
CAS Number 13689-20-8 nih.govthermofisher.com
IUPAC Name [cyclohexyl(phenyl)phosphoryl]benzene nih.govthermofisher.com
Melting Point 162.0-169.0 °C thermofisher.comfishersci.com
Appearance White crystals or powder thermofisher.comlookchem.com
Solubility Soluble in Toluene lookchem.com

| InChI Key | ICVUZKQDJNUMKC-UHFFFAOYSA-N | thermofisher.comfishersci.com |

Table 2: Research Findings on the Application of Phosphine Oxides in Catalysis This table summarizes key findings from research studies on the catalytic applications of phosphine oxides, demonstrating their beneficial effects.

Catalytic Reaction Phosphine Oxide Studied Key Finding Reference(s)
Pd-catalyzed Cross-Coupling Triphenylphosphine oxide Acts as a stabilizing ligand, improving reaction rates and yields for biaryl synthesis. nih.gov
Pd-catalyzed Cross-Coupling dppb(O)2, dppf(O)2 Dramatically increased the rate of reaction, with completion in less than 15 minutes. nih.gov
Hydroformylation of Olefins Various R2N(CH2)nP(O)R′2 Found to be better ligands than phosphine analogues for rhodium-catalyzed hydroformylation. capes.gov.br
Nanoparticle Stabilization Secondary Phosphine Oxides (SPOs) Used to synthesize small (1-2 nm) ruthenium nanoparticles efficient for aromatic hydrogenation. rsc.org

| C-C, C-N, C-S Bond Formation | Secondary Phosphine Oxide based on [2.2]paracyclophane | Competent pre-ligand in palladium(0)-mediated reactions and gold(I)-catalysed cyclisations. | researchgate.net |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21OP B080947 Cyclohexyldiphenylphosphine oxide CAS No. 13689-20-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[cyclohexyl(phenyl)phosphoryl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H21OP/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-2,4-7,10-13,18H,3,8-9,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVUZKQDJNUMKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50160002
Record name Cyclohexyldiphenylphosphine oxide
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Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13689-20-8
Record name Cyclohexyldiphenylphosphine oxide
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Record name Cyclohexyldiphenylphosphine oxide
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Record name Cyclohexyldiphenylphosphine oxide
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Record name Cyclohexyldiphenylphosphine oxide
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Synthesis Methodologies and Mechanistic Investigations of Cyclohexyldiphenylphosphine Oxide

Established Synthetic Routes to Cyclohexyldiphenylphosphine (B1582025) Oxide

The synthesis of cyclohexyldiphenylphosphine oxide can be achieved through several established methods, primarily involving the oxidation of the corresponding phosphine (B1218219) or direct synthesis approaches.

Oxidation of Cyclohexyldiphenylphosphine

The most direct route to this compound is the oxidation of its precursor, cyclohexyldiphenylphosphine. This transformation is a common reaction for tertiary phosphines. While neat or dissolved triarylphosphines are not typically oxidized by air, the process can be facilitated by various oxidizing agents. nih.gov For instance, hydrogen peroxide is a strong oxidizing agent capable of converting phosphines to their corresponding oxides. nih.gov Another effective method involves the use of activated carbon, which enables the fast and selective oxidation of adsorbed phosphines to phosphine oxides at ambient temperatures in air. nih.gov This method is advantageous as it avoids the need for potentially hazardous oxidizers like hydrogen peroxide. nih.gov The oxidation is believed to be facilitated by the radical activation of molecular oxygen on the aromatic surface of the activated carbon. nih.gov

Direct Synthesis Approaches and Reaction Optimization

Direct synthesis of tertiary phosphine oxides like this compound can be achieved through various coupling reactions. Nickel-catalyzed coupling of arylboronic acids with H-phosphine oxides represents an efficient method for preparing triarylphosphine oxides in very good yields. organic-chemistry.org Another approach involves the copper-catalyzed P-arylation of organophosphorus compounds containing a P-H bond, which provides a pathway to arylphosphine oxides. organic-chemistry.org

Reaction optimization is crucial for maximizing yield and purity while minimizing costs and waste. sigmaaldrich.com This involves systematically altering parameters such as the choice of catalyst, solvent, temperature, pH, and reaction time. sigmaaldrich.com For instance, in the synthesis of sterically congested γ-ketophosphine oxides, the use of water as a solvent and the optimization of reaction conditions were found to be critical for the success of the phospha-Michael reaction. researchgate.net

Single-Step Synthesis of Secondary Phosphine Oxides and Relevance to this compound

While this compound is a tertiary phosphine oxide, methods for synthesizing secondary phosphine oxides (SPOs) are relevant as they are key precursors in organophosphorus chemistry. researchgate.net SPOs can be prepared from diethyl phosphite (B83602) by reaction with Grignard reagents, such as alkyl- or arylmagnesium bromide, with yields ranging from 84-86%. researchgate.net Another single-step method involves the addition of primary phosphines to aldehydes in the presence of trifluoroacetic acid, affording SPOs in yields of 47–97%. acs.orgacs.org This reaction is compatible with a wide range of aryl and alkyl phosphines and various aldehydes. acs.orgacs.org Although these methods directly produce secondary phosphine oxides, these intermediates can be subsequently arylated or alkylated to form tertiary phosphine oxides. For example, a palladium-catalyzed C-P bond formation between dichloroheterocycles and secondary phosphine oxides yields compounds with two tertiary phosphine oxide groups. organic-chemistry.org

Electrochemical Reduction Pathways of Phosphine Oxides

The strong P=O bond in phosphine oxides makes their reduction challenging. researchgate.net However, electrochemical methods offer a viable pathway for the reduction of phosphine oxides back to their corresponding phosphines. The direct electrochemical reduction of triphenylphosphine (B44618) oxide (TPPO) to triphenylphosphine has been demonstrated to proceed via an unusual ECrECi mechanism. nih.govacs.org In this process, the breaking of the phosphoryl bond in a two-electron-reduced association complex with a triaryl borate (B1201080) is the rate-determining step. nih.govacs.org The efficiency of this reduction can be influenced by the substituents on the triaryl borate. nih.govacs.org

Another electrochemical approach involves the use of an aluminum anode in combination with a supporting electrolyte that continuously regenerates a Lewis acid. sci-hub.se This Lewis acid activates the phosphine oxide for reduction at milder potentials and promotes the cleavage of the P-O bond over the P-C bond. sci-hub.se A plausible mechanism for the electrochemical reduction in the presence of an oxophile like trimethylsilyl (B98337) chloride (Me3SiCl) involves an initial one-electron reduction to form an anion radical, which is then trapped by Me3SiCl. researchgate.net A further one-electron reduction leads to the cleavage of the P-O bond. researchgate.net

Table 1: Me3SiCl-Assisted Electrochemical Reduction (ECR) of Various Phosphine Oxides researchgate.net
EntryPhosphine Oxide (Substrate)ProductYield (%) (ECR)
1Triphenylphosphine oxideTriphenylphosphine96
2Tris(o-tolyl)phosphine oxideTris(o-tolyl)phosphine22
3Tris(p-tolyl)phosphine oxideTris(p-tolyl)phosphine80
4Tris(p-methoxyphenyl)phosphine oxideTris(p-methoxyphenyl)phosphine91
5Tris(p-chlorophenyl)phosphine oxideTris(p-chlorophenyl)phosphine85
6Methyldiphenylphosphine oxideMethyldiphenylphosphine82
7Ethyldiphenylphosphine oxideEthyldiphenylphosphine46
8Triphenyl phosphate (B84403)Triphenylphosphine0

Mechanistic Studies of Reaction Pathways Involving this compound Formation

Understanding the mechanisms of reactions that form this compound is essential for developing more efficient and selective synthetic methods. This often involves studying the role of various reagents that activate the phosphine oxide for reduction or participate in the bond-forming steps.

Role of Activating Agents and Reducing Reagents

The reduction of the highly stable P=O bond often requires an initial activation step. acs.org Activating agents convert the phosphine oxide into a more reactive intermediate. For example, oxalyl chloride can be used to activate phosphine oxides by forming chlorophosphonium salts. acs.orgnih.gov These intermediates are then more readily reduced.

A variety of reducing agents have been employed for the deoxygenation of phosphine oxides. Silanes, such as hexachlorodisilane, have proven effective for reducing activated chlorophosphonium salts under mild conditions. acs.orgnih.gov The mechanism is thought to involve the attack of a chloride anion from the phosphonium (B103445) salt at the silicon atom of the disilane, which is the rate-limiting step. acs.orgnih.gov Another powerful system for reduction is the combination of tetramethyldisiloxane (TMDS) with a catalytic amount of titanium(IV) isopropoxide (Ti(O-i-Pr)4), which effectively reduces various tertiary phosphine oxides. organic-chemistry.org The reduction can also be mediated by tertiary amines like N,N,N′,N′-tetramethylethylenediamine (TMEDA) in the presence of oxalyl chloride, where TMEDA acts as a hydride donor. acs.org

Table 2: Reduction of Tertiary Phosphine Oxides with Ti(OiPr)4/TMDS System organic-chemistry.org
EntrySubstrateTime (h)Yield (%)
1Triphenylphosphine oxide0.598
2Tris(4-fluorophenyl)phosphine oxide0.598
3Tris(4-chlorophenyl)phosphine oxide0.598
4Tris(4-methylphenyl)phosphine oxide0.598
5Tris(4-methoxyphenyl)phosphine oxide0.598
6Methyldiphenylphosphine oxide195
7Benzyldiphenylphosphine oxide196
8Tricyclohexylphosphine oxide292
9Tri-n-butylphosphine oxide290
10Tri-tert-butylphosphine oxide2415

Investigation of Rate-Limiting Steps and Intermediates

The generally accepted mechanism for a 1,4-conjugate addition begins with the attack of the nucleophile on the electrophilic β-carbon of the unsaturated system. libretexts.org This forms a resonance-stabilized carbanion, specifically an enolate intermediate. libretexts.org Subsequent protonation of this enolate yields the final product, often proceeding through an enol tautomer. libretexts.org

In the context of the synthesis of this compound from diphenylphosphine (B32561), the reaction can be catalyzed to enhance the rate. The specific nature of the catalyst—whether a base or a nucleophile—influences the intermediates and the rate-limiting step. nih.gov In a base-catalyzed pathway, the base deprotonates the diphenylphosphine, creating a more potent diphenylphosphide anion. This anion then acts as the primary nucleophile. The mechanism can be broken down into distinct kinetic events, as detailed in studies of analogous thiol-Michael additions. nih.gov

The key mechanistic steps are:

Nucleophile Activation: In a base-catalyzed reaction, the diphenylphosphine (Ph₂PH) is deprotonated by a base (B) to form the highly reactive phosphide (B1233454) anion (Ph₂P⁻). This step is typically fast and reversible.

Ph₂PH + B ⇌ Ph₂P⁻ + BH⁺

Propagation (Nucleophilic Attack): The phosphide anion attacks the β-carbon of cyclohex-2-en-1-one. This is the crucial C-P bond-forming step and results in a resonance-stabilized enolate intermediate. This step is often under kinetic control and can be rate-limiting. nih.gov

Reverse Propagation: The enolate intermediate can potentially undergo a reverse reaction, breaking the C-P bond to reform the starting materials. The stability of the enolate intermediate dictates the extent to which this reverse reaction competes with the forward process. nih.gov

Chain Transfer (Protonation): The enolate intermediate is protonated, typically by the protonated base (BH⁺) or a protic solvent, to yield the neutral product, this compound. This step regenerates the base catalyst, allowing it to participate in a new cycle. nih.gov

Kinetic assessments of similar reactions show that the rate constants can vary significantly depending on the structure of the α,β-unsaturated carbonyl compound. nih.gov The electrophilicity of the β-carbon and the stability of the resulting carbanion intermediate are critical factors. nih.govnih.gov For the synthesis of this compound, the nucleophilic addition of the phosphide to the cyclohexenone ring (the propagation step) is widely considered the rate-determining step, as it involves the formation of the key carbon-phosphorus bond and requires overcoming a significant energy barrier.

Table 1: Proposed Mechanistic Steps and Influencing Factors
StepDescriptionKey Species InvolvedFactors Influencing Rate
1. Nucleophile ActivationFormation of the phosphide anion.Diphenylphosphine, BaseBase strength (pKa), Solvent polarity
2. Propagation (Addition)C-P bond formation to create an enolate intermediate. Often the rate-limiting step.Phosphide anion, Cyclohex-2-en-1-oneElectrophilicity of the β-carbon, Steric hindrance, Temperature
3. Reverse PropagationDecomposition of the intermediate back to reactants.Enolate intermediateStability of the enolate intermediate, C-P bond strength
4. Chain Transfer (Protonation)Protonation of the enolate to form the final product.Enolate intermediate, Proton source (e.g., protonated base)Acidity of the proton source (pKa)

Scalable Synthesis and Industrial Production Considerations

The transition from laboratory-scale synthesis to industrial production of this compound, a compound valued in applications like photoinitiation, requires a shift in focus from mere chemical feasibility to process viability, safety, and economic efficiency. radtech.orgmdpi.com The phospha-Michael addition is considered a robust reaction suitable for large-scale production due to its potential for high yields and the use of readily available starting materials under mild conditions. sci-hub.st

Key considerations for scalable production include:

Process Optimization and Control: Industrial synthesis demands precise control over reaction parameters to ensure consistent product quality and yield. This involves moving beyond empirical adjustments to systematic optimization, often employing computer simulations and Process Analytical Technology (PAT) to monitor the reaction in real-time. fraunhofer.defraunhofer.de The goal is to maximize throughput while minimizing costs and waste.

Reaction Conditions: While laboratory syntheses may use harsh reagents or conditions, industrial processes prioritize safety and sustainability. This includes using milder organocatalysts instead of metal catalysts where possible and designing one-pot procedures to avoid the isolation of potentially unstable intermediates. ethz.chresearchgate.netsci-hub.st

Heat and Mass Transfer: Exothermic reactions, such as the Michael addition, can generate significant heat. On a large scale, inefficient heat dissipation can lead to runaway reactions and the formation of byproducts. Reactor design must account for a high surface-area-to-volume ratio to ensure effective thermal management. fraunhofer.de Similarly, efficient mixing is crucial for maintaining homogeneity and achieving consistent mass transfer between reactants. fraunhofer.de

Downstream Processing and Purity: The final product must meet stringent purity specifications for its intended application (e.g., as a photoinitiator). radtech.org Scalable purification methods, such as crystallization or distillation, must be developed. The process should be designed to minimize byproduct formation, simplifying the purification steps. Important quality metrics for industrial-grade phosphine oxides include high solubility, minimal yellowing, and high reactivity. radtech.org

Table 2: Comparison of Laboratory vs. Industrial Synthesis Considerations
ConsiderationLaboratory Scale FocusIndustrial Scale Focus
Primary Goal Proof of concept, Synthesis of small quantities for researchConsistent, safe, and cost-effective production of large quantities
Reagents & Catalysts Wide variety, including expensive or hazardous reagentsCost-effective, safe, readily available materials; Catalyst recyclability is key
Process Control Manual control of temperature, stirring, and addition ratesAutomated control systems (PAT), real-time monitoring, data logging fraunhofer.de
Heat Management Simple heating/cooling baths are usually sufficientEngineered reactor jackets, cooling coils, management of exotherms fraunhofer.de
Purification Chromatography, small-scale crystallizationLarge-scale crystallization, distillation, filtration; Designed to minimize impurities
Safety Handled within a fume hoodProcess safety management (PSM), risk analysis (HAZOP), containment fraunhofer.de

Coordination Chemistry and Ligand Design Principles

Cyclohexyldiphenylphosphine (B1582025) Oxide as a Ligand in Transition Metal Catalysis

Cyclohexyldiphenylphosphine oxide is a member of the phosphine (B1218219) oxide family of ligands, which are notable for their role in coordination chemistry and transition metal catalysis. wikipedia.org These ligands, characterized by a phosphoryl group (P=O), typically act as hard Lewis bases and coordinate to metal centers through the oxygen atom. wikipedia.org This coordination behavior influences the electronic and steric environment of the metal, thereby impacting the catalytic activity and selectivity of the resulting complex. prochemonline.com

The efficacy of this compound and related phosphine oxide ligands in catalysis is attributed to several key properties. The steric bulk provided by the cyclohexyl and phenyl groups can influence the coordination sphere of the metal center, which in turn can enhance the selectivity of catalytic reactions. prochemonline.comreddit.com Furthermore, the electronic properties of the ligand, specifically its ability to donate electron density to the metal, can modulate the reactivity of the catalyst. prochemonline.com

Phosphine oxides, including this compound, are considered weak Lewis bases. wikipedia.org This property can be advantageous in catalysis as it allows for the ready displacement of the ligand from the metal complex, a characteristic known as hemilability. wikipedia.org This dynamic coordination can be crucial in catalytic cycles where the creation of a vacant coordination site on the metal is a key step.

The stability of the phosphine oxide group is also a significant factor. In some instances, phosphine oxide ligands are formed in situ through the oxidation of the corresponding phosphine. wikipedia.org This stability prevents the degradation of the ligand under the oxidative conditions often encountered in catalytic processes.

This compound, like other phosphine oxides, almost invariably coordinates to transition metals through its oxygen atom, forming a metal-oxygen (M-O) bond. wikipedia.org The phosphorus atom in the coordinated ligand maintains a tetrahedral geometry. wikipedia.org Upon coordination, a slight elongation of the P-O bond is typically observed, which is consistent with the stabilization of the ionic resonance structure of the phosphine oxide. wikipedia.org

The coordination of this compound can lead to various geometries in the resulting metal complexes. For instance, in complexes with metals like rhodium, both chelating and bridging coordination modes have been observed, leading to the formation of dinuclear complexes. rsc.org The specific coordination geometry is influenced by factors such as the metal ion, its oxidation state, and the presence of other ligands in the coordination sphere. researchgate.net

Design and Synthesis of Metal Complexes with this compound Ligands

The synthesis of metal complexes incorporating this compound ligands is a critical step in the development of new catalysts. These complexes are typically prepared by reacting a labile metal precursor with the pre-formed this compound ligand. wikipedia.org The choice of metal and reaction conditions allows for the targeted synthesis of complexes with specific geometries and electronic properties, tailored for particular catalytic applications. nih.gov

The design of these complexes often focuses on creating a specific steric and electronic environment around the metal center to enhance catalytic performance. prochemonline.com For example, the bulky nature of the cyclohexyl and phenyl groups on the this compound ligand can be strategically used to control the access of substrates to the catalytic site, thereby influencing the selectivity of the reaction. reddit.com

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. prochemonline.com this compound and related phosphine-based ligands play a crucial role in these transformations by stabilizing the palladium catalyst and modulating its reactivity. nih.gov The catalytic cycle of these reactions generally involves oxidative addition, transmetalation, and reductive elimination steps, with the ligand influencing the rate and efficiency of each step. youtube.comyoutube.com

The Suzuki coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a widely used transformation in academic and industrial settings. nih.govlibretexts.org The use of phosphine oxide ligands, such as this compound, has been shown to be beneficial in these reactions. nih.gov These ligands can stabilize the palladium catalyst, preventing its precipitation as palladium black and thereby maintaining a consistent catalyst concentration throughout the reaction. nih.gov

Table 1: Selected Examples of Palladium-Catalyzed Suzuki Coupling Reactions

Entry Aryl Halide Boronic Acid/Ester Catalyst System Yield (%) Reference
1 4-Iodoacetoxybenzene 3,4-Dimethoxystyrene PdCl₂, Dicyclohexylphenylphosphine (B1293621) 2.3 uitm.edu.my
2 Bromobenzene Phenylboronic acid NHC-Pd(II) complexes High nih.gov
3 Aryl Bromides Potassium Aryldimethylsilanolates Pd catalyst, Triphenylphosphine (B44618) oxide Good nih.gov
4 Iodo Compound Boronic Ester Pd₂(dba)₃, XPhos - commonorganicchemistry.com

This table is for illustrative purposes and includes data from related phosphine ligands to highlight the context of Suzuki coupling reactions.

The Heck reaction is another powerful palladium-catalyzed method for forming carbon-carbon bonds, specifically by coupling an unsaturated halide or triflate with an alkene. wikipedia.org Studies have investigated the efficacy of cyclohexyldiphenylphosphine as a ligand in Heck coupling reactions. uitm.edu.my In one comparative study, cyclohexyldiphenylphosphine demonstrated significantly higher efficiency than dicyclohexylphenylphosphine in the Heck coupling of 4-iodoacetoxybenzene with 3,4-dimethoxystyrene, yielding 39.83% of the desired product compared to 2.3% with the latter ligand. uitm.edu.my

The mechanism of the Heck reaction involves the oxidative addition of the halide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to form the substituted alkene product. libretexts.org The choice of ligand is critical for the success of the reaction, influencing factors such as catalyst stability, reaction rate, and selectivity. organic-chemistry.org

Table 2: Comparison of Ligands in the Heck Coupling Reaction

Ligand Substrates Product Yield (%) Reaction Time Reference
Cyclohexyldiphenylphosphine 4-Iodoacetoxybenzene, 3,4-Dimethoxystyrene 3,4-Dimethoxy-12-acetoxystilbene 39.83 7 days uitm.edu.my
Dicyclohexylphenylphosphine 4-Iodoacetoxybenzene, 3,4-Dimethoxystyrene 3,4-Dimethoxy-12-acetoxystilbene 2.3 1 day uitm.edu.my

Palladium-Catalyzed Cross-Coupling Reactions

Buchwald-Hartwig Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting amines with aryl halides. libretexts.orgwikipedia.org The catalytic cycle for this reaction typically involves the oxidative addition of an aryl halide to a Pd(0) species, followed by association with an amine, deprotonation, and finally reductive elimination to yield the aryl amine product. libretexts.org

While tertiary phosphines, such as cyclohexyldiphenylphosphine, are commonly employed as ligands to stabilize the palladium catalyst and facilitate the reaction, their corresponding phosphine oxides can also play a role. wikipedia.orgorganic-chemistry.org Phosphine oxides can be formed in situ through the oxidation of the phosphine ligand. rsc.org In some palladium-catalyzed cross-coupling reactions, the presence of phosphine oxides like triphenylphosphine oxide has been shown to be beneficial, acting as stabilizing ligands for the palladium catalyst. nih.govnih.gov This stabilization can lead to faster reaction rates and improved yields. nih.govnih.gov For instance, in the cross-coupling of potassium aryldimethylsilanolates, the addition of triphenylphosphine oxide significantly increased the reaction rate compared to reactions using only phosphine ligands. nih.gov The phosphine oxide is thought to stabilize highly active palladium nanoparticles, preventing their aggregation into inactive clusters. nih.gov

However, the oxidation of the primary phosphine ligand to its oxide can also alter the ligand-to-metal ratio, potentially impacting the structure and stability of the desired catalyst. rsc.org Therefore, while this compound is directly related to the active phosphine ligand used in Buchwald-Hartwig reactions, its role is often as a byproduct or an additive that can influence catalyst stability and activity, rather than as the primary ligand itself.

Silver(I) Phosphine Oxide Complexes

Cyclohexyldiphenylphosphine readily reacts with silver(I) salts such as AgNO₃, AgCl, and AgBr to form stable complexes. up.ac.za The stoichiometry of these reactions can be varied to produce complexes with metal-to-ligand ratios of 1:1, 1:2, and 1:3. up.ac.za The coordination geometry of these silver(I) complexes is influenced by factors such as the metal-to-ligand ratio, the nature of the counter-ion, and the solvent used during synthesis. up.ac.za

For example, the reaction of AgCl and AgBr with cyclohexyldiphenylphosphine in 1:3 molar ratios results in the formation of [Ag(PPh₂Cy)₃Cl] and [Ag(PPh₂Cy)₃Br], respectively. up.ac.za X-ray crystallography studies of these complexes reveal a distorted tetrahedral geometry around the central silver atom. up.ac.za The coordination sphere is composed of one halide ligand (Cl⁻ or Br⁻) and three cyclohexyldiphenylphosphine ligands. up.ac.za The distortion from an ideal tetrahedral angle of 109.5° is evident in the observed bond angles. up.ac.za

Table 1: Selected Bond Angles for Silver(I) Cyclohexyldiphenylphosphine Complexes
ComplexBondAngle (°)
[Ag(PPh₂Cy)₃Cl] Cl-Ag-P105.267(15)
P-Ag-P (avg)113.34
[Ag(PPh₂Cy)₃Br] Br-Ag-P105.050(14)
P-Ag-P (avg)113.26

Data sourced from University of Pretoria research article. up.ac.za

The formation of various silver(I) phosphine complexes highlights the versatility of cyclohexyldiphenylphosphine as a ligand in coordination chemistry. up.ac.za

Uranyl(VI) Complexes

The uranyl(VI) ion, [UO₂]²⁺, is a linear cation that readily forms complexes with a variety of ligands, typically coordinating four to six donor atoms in its equatorial plane. researchgate.net Phosphine oxides are effective ligands for the uranyl(VI) ion, forming stable complexes. The chemistry of these complexes is of interest in the context of nuclear fuel reprocessing.

While specific studies on uranyl(VI) complexes with this compound are not extensively detailed in the provided context, the general principles of uranyl(VI) coordination with phosphine oxides are well-established. The coordination occurs through the oxygen atom of the phosphine oxide ligand. The stability and structure of these complexes are influenced by the steric and electronic properties of the substituents on the phosphorus atom.

Manganese(II) Complexes

Manganese(II) forms a variety of complexes with phosphine and phosphine oxide ligands. scispace.comresearchgate.netrsc.org These complexes exhibit diverse coordination geometries and can be monomeric or dimeric in nature. scispace.comrsc.org For instance, manganese(II) can form tetrahedral complexes with functionalized triphenylphosphine oxide ligands, such as in (TPhPOOMe)₂MnBr₂. rsc.org In other cases, dimeric structures bridged by halide or other ligands are observed. rsc.org

The coordination of this compound to manganese(II) would be expected to occur through the phosphoryl oxygen atom. The resulting complex's structure would be determined by the stoichiometry of the reactants and the reaction conditions. The bulky cyclohexyl and phenyl groups on the phosphine oxide ligand would play a significant role in dictating the coordination environment around the manganese(II) center.

Steric and Electronic Effects of the Cyclohexyl and Phenyl Moieties on Coordination

The coordination behavior of this compound is significantly influenced by the steric and electronic properties of its cyclohexyl and phenyl substituents. manchester.ac.ukmanchester.ac.uk These two effects are often interrelated and determine the stability and reactivity of the resulting metal complexes. manchester.ac.uk

Steric Effects: The size and spatial arrangement of the cyclohexyl and phenyl groups create steric hindrance around the phosphorus atom and the coordinating oxygen atom. The Tolman cone angle is a common metric used to quantify the steric bulk of phosphine ligands. While the cone angle for cyclohexyldiphenylphosphine itself is a relevant starting point, the coordination through the oxygen atom in the oxide will alter the exact steric profile. The bulky nature of both the cyclohexyl and the two phenyl groups influences the number of ligands that can coordinate to a metal center and the geometry of the resulting complex. up.ac.zamanchester.ac.uk For example, in the silver(I) complexes mentioned previously, the steric bulk of the three cyclohexyldiphenylphosphine ligands contributes to the distorted tetrahedral geometry. up.ac.za

The interplay of these steric and electronic factors allows for the fine-tuning of the properties of metal complexes containing this compound, which is a key principle in ligand design for catalysis and materials science. acs.org

Stability and Reactivity of Metal-Cyclohexyldiphenylphosphine Oxide Complexes

The stability of metal complexes formed with this compound is governed by the strength of the metal-oxygen bond. This stability can be quantified by stability constants, which provide a measure of the equilibrium concentration of the complex in solution. wikipedia.orgresearchgate.net The stability is influenced by several factors, including the nature of the metal ion, the electronic properties of the ligand, and the chelate effect if the ligand is part of a multidentate system. wikipedia.org Generally, phosphine oxide complexes are considered to have moderate stability.

The reactivity of these complexes is also a crucial aspect. For instance, the reactivity of coordinated phosphine oxide ligands can differ significantly from the free ligand. The metal center can activate the P=O bond, making it more susceptible to certain reactions. Conversely, the coordinated ligand can influence the reactivity of the metal center itself. The steric and electronic effects of the cyclohexyl and phenyl groups play a direct role here, modulating the accessibility of the metal center to substrates and influencing its catalytic activity. rsc.org

In the context of palladium catalysis, while phosphine oxides can stabilize palladium nanoparticles, the oxidation of the parent phosphine is often irreversible, which can be a drawback in catalytic cycles that rely on the phosphine ligand. rsc.orgnih.gov The reactivity of gold(I) complexes can also be influenced by phosphine ligands, with some reactions leading to the reduction of the metal center and oxidation of the ligand. nih.gov

Applications in Organic Synthesis and Catalysis

Catalytic Applications of Cyclohexyldiphenylphosphine (B1582025) Oxide and Its Metal Complexes

The utility of phosphine (B1218219) oxides like CDPPO is largely centered on their role in forming metal complexes that catalyze a wide array of chemical reactions. researchgate.netbohrium.com The nature of the substituents on the phosphorus atom influences the basicity of the phosphoryl oxygen, which in turn affects the electronic properties of the central metal atom in a complex, impacting its catalytic activity. researchgate.netbohrium.com These complexes are effective in promoting reactions such as polymerizations, C-C and Si-C bond activations, oxidations, reductions, and cyclizations. researchgate.netbohrium.com

Cyclohexyldiphenylphosphine oxide is a key ingredient in the synthesis of complex organic molecules. ontosight.ai Its primary application is as a ligand in palladium-catalyzed cross-coupling reactions, which are fundamental methods for constructing intricate molecular frameworks. ontosight.ai The phosphine ligands derived from CDPPO are particularly effective for these reactions because their high electron density and bulkiness promote crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination. This allows for the coupling of less reactive starting materials, expanding the scope of accessible complex structures.

Phosphine oxides and their derivatives are recognized for their applications in the synthesis of pharmaceuticals. ontosight.airesearchgate.netbohrium.com Although phosphine oxides as a class are considered underrepresented in final drug structures, they are valuable polar structural elements in drug discovery. nih.gov Their high polarity often leads to desirable properties such as increased solubility and metabolic stability. nih.gov Consequently, CDPPO and its related metal complexes serve as important tools in the synthesis of various organic compounds with potential applications in medicinal chemistry. ontosight.ainih.gov The development of carbohydrate C-phosphine oxides, for instance, can be achieved using related phosphine precursors, highlighting a pathway to novel structures. rsc.org

The use of this compound and its corresponding phosphine, cyclohexyldiphenylphosphine, facilitates advanced synthetic methodologies. ontosight.aiprochemonline.com Metal complexes incorporating these ligands are instrumental in transition metal-catalyzed reactions like cross-coupling, hydrogenation, and hydroformylation, which are essential for forming carbon-carbon and carbon-heteroatom bonds. bohrium.comprochemonline.com The steric and electronic properties of the cyclohexyl and phenyl groups on the phosphorus atom can be fine-tuned to control the reactivity and selectivity of these catalytic processes, making them indispensable for modern organic synthesis. prochemonline.com

This compound as a Precursor in Synthesis

A significant role of this compound is serving as a stable precursor to the corresponding phosphine ligand, cyclohexyldiphenylphosphine. ontosight.ai The deoxygenation of the P=O bond in the phosphine oxide is a key step to generate the active phosphine ligand used in homogeneous catalysis. ontosight.airesearchgate.net This precursor role is crucial because while the phosphine is the active ligand, the phosphine oxide is often more stable and easier to handle. ontosight.ai

Photocatalytic Reactions Involving this compound Complexes

Complexes of this compound have been shown to participate in photocatalytic reactions. Specifically, a uranyl (UO₂²⁺) complex with four CDPPO ligands, [UO₂(OPCyPh₂)₄]²⁺, has been studied for its photocatalytic activity under visible light. acs.org

The photocatalytic oxygenation of cyclohexene (B86901) has been successfully demonstrated using the [UO₂(OPCyPh₂)₄]²⁺ complex. acs.org Upon irradiation with blue light (436 nm) in acetonitrile, the complex initiates the oxygenation of cyclohexene, yielding several oxygenated products. acs.org The reaction proceeds via a proposed mechanism where the photoexcited uranyl complex abstracts a hydrogen atom from the allylic position of cyclohexene. acs.org This generates a cyclohexene radical and a U(V) intermediate, which then activates dissolved oxygen to drive the oxygenation of the C=C bond. acs.org

The primary oxygenated products generated from this photocatalytic reaction are detailed in the table below.

Product NameChemical Formula
1,6-HexanedialC₆H₁₀O₂
Cyclohexene oxideC₆H₁₀O
2-Cyclohexen-1-oneC₆H₈O
2-Cyclohexen-1-olC₆H₁₀O
Table 1: Oxygenated products from the photocatalytic oxygenation of cyclohexene using a [UO₂(OPCyPh₂)₄]²⁺ complex. acs.org

Radical Generation and Intermediate Formation

This compound and structurally related phosphine oxides are pivotal in the generation of radical intermediates for various synthetic transformations. A significant pathway involves the single-electron oxidation of the corresponding phosphine to form a phosphine radical cation. This highly reactive species can then engage with nucleophiles, such as alcohols or carboxylic acids, to produce a phosphoranyl radical. nih.gov The subsequent fragmentation of this phosphoranyl radical intermediate, through a process known as β-scission, yields alkyl or acyl radicals and regenerates the phosphine oxide. nih.gov This catalytic cycle allows for the activation of strong carbon-oxygen bonds under relatively mild conditions, a long-standing objective in organic synthesis. nih.gov

The generation of these radical intermediates can be initiated through methods like photoredox catalysis. nih.gov In a typical photoredox cycle, a photoexcited catalyst oxidizes a phosphine to its radical cation. This initiates the sequence of nucleophilic addition and fragmentation to generate the desired carbon-centered radical. nih.gov This approach provides a powerful tool for creating new carbon-hydrogen, carbon-carbon, and carbon-heteroatom bonds from abundant starting materials like aliphatic alcohols and carboxylic acids. nih.gov

The stability and reactivity of the generated radicals are influenced by the substituents on the phosphorus atom. While much of the foundational research has been conducted with triphenylphosphine (B44618), the principles extend to derivatives like this compound. The electronic and steric properties of the cyclohexyl and phenyl groups can modulate the reactivity of the intermediate species.

Intermediate SpeciesMethod of GenerationPrecursorsResulting Species
Phosphine Radical CationSingle Electron Transfer (SET) via Photoredox CatalysisTertiary Phosphine (e.g., Triphenylphosphine)Phosphine Radical Cation
Phosphoranyl RadicalNucleophilic addition to phosphine radical cationPhosphine Radical Cation, Alcohol/Carboxylic AcidPhosphoranyl Radical
Alkyl/Acyl Radicalβ-scission of Phosphoranyl RadicalPhosphoranyl RadicalAlkyl/Acyl Radical, Phosphine Oxide

Hydrophosphinylation Reactions

Hydrophosphinylation, the addition of the H-P bond of a phosphine oxide across a carbon-carbon multiple bond, is a direct method for forming carbon-phosphorus bonds. This compound, and more broadly secondary phosphine oxides, are key reagents in these reactions. These reactions can proceed via radical mechanisms, particularly for electron-deficient or unactivated alkenes.

A notable application is the peroxide-initiated hydrophosphinylation of gem-difluoroalkenes. This method successfully avoids the common C-F substitution pathway and produces α,α-difluorophosphine oxides. nih.gov The reaction is typically initiated by a radical initiator, such as di-tert-butyl peroxide, and proceeds with high regioselectivity. nih.gov This radical-based strategy has proven effective for a range of diaryl and dialkyl phosphine oxides, demonstrating its utility in synthesizing fluorinated phosphine oxides, which are of interest in medicinal chemistry as stable phosphate (B84403) mimics. nih.gov

The reaction conditions are generally mild, often using a green solvent like tert-butanol. nih.gov The scope of the reaction is broad, accommodating various substituents on both the alkene and the phosphine oxide. nih.gov For instance, diarylphosphine oxides with both electron-donating and electron-withdrawing groups react efficiently. nih.gov The successful reaction with dialkylphosphine oxides further expands the synthetic utility of this method. nih.gov

Research has shown that photo-initiation can also be employed to generate the phosphinoyl radical from a secondary phosphine oxide, which then adds to an alkene. researchgate.net This highlights the versatility of radical initiation methods for hydrophosphinylation reactions.

Table of Selected Hydrophosphinylation Reaction Examples with Diarylphosphine Oxides

Diarylphosphine OxideAlkeneProduct Yield (%)
(4-methoxyphenyl)2P(O)Hgem-difluoroalkene84
(p-tolyl)2P(O)Hgem-difluoroalkene73
(3,5-dimethylphenyl)2P(O)Hgem-difluoroalkene75
(3-(trifluoromethyl)phenyl)2P(O)Hgem-difluoroalkene78

Data sourced from a study on peroxide-initiated hydrophosphinylation of gem-difluoroalkenes. nih.gov

Advanced Spectroscopic and Computational Characterization

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopic methods are indispensable for confirming the identity and purity of cyclohexyldiphenylphosphine (B1582025) oxide, as well as for elucidating its three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environments of hydrogen, carbon, and phosphorus atoms within the cyclohexyldiphenylphosphine oxide molecule.

¹H NMR: The proton NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) typically displays a complex multiplet for the aromatic protons of the two phenyl groups, appearing in the range of δ 7.41–7.85 ppm. rsc.org The cyclohexyl protons also give rise to a series of multiplets at higher field, generally between δ 1.19 and 2.32 ppm, reflecting the different magnetic environments of the axial and equatorial protons. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides further structural detail. In CDCl₃, the phenyl carbons exhibit signals at approximately δ 128.6 (d, J = 11.1 Hz), 131.1 (d, J = 8.6 Hz), 131.5 (d, J = 2.5 Hz), and 132.0 (d, J = 94.3 Hz). rsc.org The carbon atoms of the cyclohexyl ring are observed at around δ 24.8 (d, J = 2.7 Hz), 25.8, 26.4 (d, J = 13.3 Hz), and 37.2 (d, J = 73.0 Hz). rsc.org The observed coupling to the phosphorus atom (J-coupling) is a key feature in assigning these resonances.

³¹P NMR: Phosphorus-31 NMR is particularly informative for phosphorus-containing compounds. For this compound in CDCl₃, a single resonance is typically observed at approximately δ 34.41 to 34.7 ppm, which is characteristic of a pentavalent phosphine (B1218219) oxide. rsc.orgrsc.org This chemical shift can be influenced by the solvent and the presence of other substances. rsc.org The ³¹P NMR spectrum is a crucial tool for monitoring reactions involving this compound, such as its synthesis or its use as a ligand. magritek.com

Interactive Table: NMR Data for this compound in CDCl₃
NucleusChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)
¹H7.70–7.85m
¹H7.41–7.55m
¹H2.16–2.32m
¹H1.62–1.90m
¹H1.43–1.61m
¹H1.19–1.32m
¹³C132.0d, J = 94.3
¹³C131.5d, J = 2.5
¹³C131.1d, J = 8.6
¹³C128.6d, J = 11.1
¹³C37.2d, J = 73.0
¹³C26.4d, J = 13.3
¹³C25.8s
¹³C24.8d, J = 2.7
³¹P34.7s

Data sourced from The Royal Society of Chemistry. rsc.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A strong band corresponding to the P=O stretching vibration is a prominent feature, typically appearing in the region of 1150-1200 cm⁻¹. The exact position of this band can be influenced by the molecular environment. sdstate.edu The spectrum also shows characteristic absorptions for the C-H stretching of the phenyl and cyclohexyl groups, as well as bands arising from the phenyl ring vibrations. sdstate.edu

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The Raman spectrum of this compound also exhibits bands related to the phenyl and cyclohexyl groups. nih.gov The P=O stretch is also observable in the Raman spectrum.

Interactive Table: Key Vibrational Bands for this compound
Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
P=O Stretch~1150-1200~1150-1200
Aromatic C-H Stretch~3050-3100~3050-3100
Aliphatic C-H Stretch~2850-2950~2850-2950
Phenyl Ring VibrationsMultiple bandsMultiple bands

Frequency ranges are approximate and can vary based on the specific experimental conditions.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. For the molecular ion (M+), the calculated mass is 284.1330, with an experimental value found to be 284.1326. rsc.org The fragmentation pattern can provide further structural information by showing the loss of specific groups, such as the phenyl or cyclohexyl moieties.

Computational Chemistry and Theoretical Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for complementing experimental data and providing deeper insights into the electronic structure, properties, and reactivity of molecules like this compound.

DFT calculations are employed to model the geometric and electronic properties of this compound. mdpi.com These calculations can predict molecular geometries, vibrational frequencies, and NMR chemical shifts with a good degree of accuracy. By comparing calculated and experimental data, a more robust understanding of the compound's structure and behavior can be achieved. For instance, DFT can be used to calculate the optimized geometry, which would be expected to show a tetrahedral phosphorus center and a chair-like cyclohexyl ring. mdpi.com Furthermore, DFT calculations can help in assigning the vibrational bands observed in the IR and Raman spectra. nih.gov

Elucidation of Reaction Mechanisms and Pathways

Computational chemistry serves as a powerful tool for elucidating the intricate mechanisms of reactions involving phosphine oxides. morressier.com Density Functional Theory (DFT) is a commonly employed method to map out the potential energy surfaces of reactions, identifying transition states and intermediates. bath.ac.uk This approach allows for the calculation of relative free energies, which helps in determining the most favorable reaction pathways. bath.ac.uk

For instance, in reactions where this compound may be a product, such as the oxidation of cyclohexyldiphenylphosphine, or a ligand in catalysis, computational studies can model the step-by-step transformation. wikipedia.orgrsc.org Studies on similar phosphine derivatives, like triphenylphosphine (B44618), have utilized computational analysis to explore competing reaction pathways, such as direct C-P bond formation versus cycloaddition reactions. These computational investigations provide a detailed understanding of the electronic and steric factors that govern reactivity and selectivity.

The mechanism of action for catalysts can also be explored. For example, in the copolymerization of cyclohexene (B86901) oxide and carbon dioxide using a dizinc (B1255464) catalyst, a combination of in situ spectroscopy and DFT calculations revealed that the rate-determining step is the nucleophilic attack of a coordinated epoxide by a metal-bound carbonate. bath.ac.uk Such detailed mechanistic studies, while not on this compound itself, showcase the methodologies applicable to understanding its role in similar catalytic cycles. morressier.combath.ac.uk

Table 1: Computational Approaches for Reaction Mechanism Elucidation

Computational MethodApplicationInsights Gained
Density Functional Theory (DFT)Calculation of transition states and intermediates. bath.ac.ukrsc.orgRelative free energies, reaction barriers, and thermodynamically favored pathways. bath.ac.uk
Quantum Mechanical Cluster ApproachModeling of enzyme active sites. rsc.orgUnderstanding of catalytic mechanisms and stereospecificity. rsc.org
In situ Spectroscopy (e.g., ATR-FTIR)Monitoring changes in catalyst structure during reaction. bath.ac.ukIdentification of active species and intermediates in real-time. bath.ac.uk

Prediction of Spectroscopic Properties

Computational methods are increasingly used to predict the spectroscopic properties of molecules like this compound, aiding in their identification and characterization. nih.gov DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G, can compute vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.govjchemlett.com

Furthermore, advanced mass spectrometry techniques can be complemented by computational predictions. For example, predicted collision cross-section (CCS) values can be calculated for different adducts of a molecule. These values are useful in ion mobility-mass spectrometry for identifying the compound in complex mixtures.

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺285.14028168.7
[M+Na]⁺307.12222171.6
[M-H]⁻283.12572175.5
[M+NH₄]⁺302.16682183.6
[M+K]⁺323.09616167.1
[M+H-H₂O]⁺267.13026157.6
[M+HCOO]⁻329.13120192.3
[M+CH₃COO]⁻343.14685199.7

Data sourced from computational predictions.

Investigations of Electronic Structure and Bonding

The nature of the phosphorus-oxygen (P=O) bond in phosphine oxides has been a subject of extensive study. Modern computational analyses support the view of the P=O bond as a highly polar, dative covalent bond, rather than a classical double bond involving phosphorus d-orbitals. wikipedia.org This is characterized by a significant negative charge on the oxygen atom. glaserchemgroup.com Ab initio SCF MO calculations on simple phosphine oxides show that the P-O bond has both σ- and π-contributions, with the latter involving phosphorus 3d-orbitals to a large extent. rsc.org The phosphoryl group (-P=O) can act as an effective break in π-conjugation between aromatic systems attached to the phosphorus. acs.org

The electronic structure of this compound is influenced by its constituent groups: the two phenyl rings and the cyclohexyl group. The electron-donating or withdrawing nature of these groups affects the electron density on the phosphorus atom and the polarity of the P=O bond. nih.gov Computational studies on phosphine oxide derivatives have shown that substituents significantly impact ionization potential and electron affinity values. acs.org The electronic properties can be further probed using techniques like molecular electrostatic potential (MEP) maps, which identify the nucleophilic and electrophilic sites on the molecule. jchemlett.com

Modeling of Coordination Environments and Ligand Interactions

This compound can act as a ligand, coordinating to metal centers through the oxygen atom of the phosphoryl group. The P=O group is considered a "hard" donor, favoring interaction with hard metal ions. researchgate.net Computational modeling, particularly using DFT, is instrumental in understanding the coordination behavior of such ligands. researchgate.net

Phosphine oxides can be part of more complex, hemilabile ligands which also contain "soft" donor sites, like a phosphine group. rsc.org In such systems, the phosphine oxide can exhibit variable coordination modes, acting as a monodentate or bidentate ligand, and participating in chelating or bridging interactions. rsc.org Theoretical studies on a tridentate phosphine-phosphine oxide ligand revealed that the coordination of the P=O group to d¹⁰ metal ions (Cu, Ag, Au) is variable and depends on the coordination preferences of the metal center. researchgate.netrsc.org The strength of this interaction was found to decrease in the order Cu > Ag > Au. researchgate.netrsc.org

Modeling the coordination environment also involves analyzing the steric and electronic effects of the ligand. The bulky cyclohexyl and phenyl groups of this compound will have a significant steric influence on the geometry of the resulting metal complex. These models help in designing catalysts where the ligand properties can be tuned to achieve desired reactivity and selectivity. nih.gov

Applications in Materials Science and Polymer Chemistry

Use as Stabilizers and Light Stabilizers in Polymer Materials

The degradation of polymeric materials through reactions initiated by heat, light, and oxygen is a critical issue affecting their lifespan and performance. alfa-chemistry.com This degradation can manifest as discoloration, loss of mechanical strength, and changes in viscosity. alfa-chemistry.com To counteract these effects, additives known as antioxidants and stabilizers are incorporated into polymers. mdpi.com These are broadly classified into primary antioxidants, which are radical scavengers (often hindered phenols), and secondary antioxidants, which decompose hydroperoxides. mdpi.comresearchgate.net

Phosphorus-containing compounds, specifically organophosphites, are widely used as secondary antioxidants. alfa-chemistry.com They are particularly effective at protecting the polymer during high-temperature processing stages by reacting with hydroperoxides to form non-radical products. alfa-chemistry.com In this process, the phosphite (B83602) itself is oxidized to a phosphate (B84403). nih.gov While this highlights a key role for phosphorus compounds in polymer stabilization, specific research data detailing Cyclohexyldiphenylphosphine (B1582025) oxide as a primary or secondary stabilizer is not prominent in publicly available literature.

In the plastics and rubber industries, maintaining the molecular weight and mechanical properties such as impact strength, tensile strength, and flexibility is paramount. alfa-chemistry.com Oxidation can compromise these properties, making stabilization essential. alfa-chemistry.com The use of antioxidants is standard practice, with aromatic amines often employed in carbon-black filled rubbers and synergistic combinations of primary and secondary antioxidants used in many other polymers. alfa-chemistry.com Antioxidants are crucial for polymers used in medical applications and personal protective equipment (PPE) to ensure they remain stable and reliable. syensqo.com For instance, in the production of spunbond fibers for surgical masks and gowns, antioxidants help maintain fiber dimensions and withstand high heat cycles. syensqo.com Similarly, they prevent cracking and improve the durability of latex-based products like medical gloves. syensqo.com

The long-term performance of adhesives and sealants depends on the stability of their polymeric base. Degradation can lead to loss of adhesion, cohesion, and environmental resistance. The incorporation of stabilizers is a common practice to protect the material throughout its service life.

Coatings, and particularly automotive coatings, require exceptional resistance to environmental factors like UV radiation from sunlight, which can cause oxidation and lead to a loss of gloss and color. epa.gov Modern automotive coating systems often utilize nanotechnology, incorporating nanoparticles like titanium dioxide (TiO2) and silicon dioxide (SiO2) to enhance UV protection, scratch resistance, and self-cleaning properties. epa.gov The base polymer systems are also protected by stabilizers that prevent photo-oxidative degradation. mdpi.com

Photoinitiator Applications

The most well-documented application for the phosphine (B1218219) oxide class of compounds is as photoinitiators for UV-curable systems. A photoinitiator is a compound that, upon absorbing light energy (UV or visible), generates reactive species—typically free radicals—that initiate polymerization.

Acylphosphine oxides are a prominent class of Type I photoinitiators, which undergo a unimolecular bond cleavage upon irradiation to form radicals. wikipedia.org Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) is a widely recognized monoacylphosphine oxide photoinitiator used for its efficiency in curing various polymer systems. Upon absorbing UV light, these molecules undergo a characteristic α-cleavage of the phosphorus-carbon bond, generating two free radicals that can both proceed to initiate the polymerization of monomers, such as acrylates. wikipedia.org This process is fundamental to UV curing technologies used in printing, coatings, and electronics. wikipedia.org

Table 1: Properties of Select Phosphine Oxide Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Cyclohexyldiphenylphosphine oxide13689-20-8C18H21OP284.34168-172
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO)75980-60-8C22H21O2P348.3788-92
Cyclopropyl(diphenyl)phosphine oxide14949-45-2C15H15OP242.25N/A

Data sourced from references alfachemic.comsigmaaldrich.com. Note: Melting point for TPO is the literature value.

A significant area of research and development in UV-curing technology is the creation of low-migration systems. rsc.org In conventional systems, small-molecule photoinitiators can potentially migrate out of the cured polymer. rsc.org This is a major concern in applications with indirect or direct contact with consumers, such as food packaging, medical equipment, and dental composites. rsc.orgCurrent time information in Polk County, US.

To address this, research has focused on developing photoinitiators with low mobility. rsc.org One successful strategy is to increase the molecular weight of the photoinitiator, which reduces its diffusion capability within the polymer matrix. rsc.org An alternative and highly effective approach is to design photoinitiators with built-in reactive groups that allow them to copolymerize with the monomers. Current time information in Polk County, US. By becoming covalently bonded to the polymer backbone, their migration is effectively eliminated. This has led to the synthesis of novel phosphine derivatives and large-molecular-weight acyldiphenylphosphine oxides designed specifically for low-migration photocurable systems. rsc.orgCurrent time information in Polk County, US.

Development of Advanced Materials

This compound (CDPPO) and related phosphine oxides are instrumental in the development of advanced materials, primarily through their role as ancillary ligands in coordination complexes. The specific properties of the phosphine oxide ligand, such as its size and electron-donating capability, directly influence the stoichiometry, geometry, and stability of the resulting metal complexes.

Luminescent Materials and Scintillation Applications

Phosphine oxides, including structures related to this compound, are employed in the creation of luminescent materials, often by forming complexes with lanthanide ions, which are known for their unique photophysical properties. The phosphine oxide ligand can enhance the luminescence of the lanthanide ion by sensitizing it, a process known as the "antenna effect." In this mechanism, the organic ligand absorbs light energy and transfers it efficiently to the metal center, which then emits light at its characteristic wavelength.

While direct applications of this compound in commercial scintillators are not widely documented, the principles of its use in luminescent materials are relevant to scintillation technology. Scintillators are materials that emit light when exposed to ionizing radiation and are crucial components in detectors for medical imaging, security, and high-energy physics. nih.gov The development of new scintillator materials often involves doping a crystal matrix with activator ions, such as cerium (Ce³⁺) or europium (Eu²⁺). nih.govcern.ch The coordination environment of these ions is critical to the scintillation performance, including light yield and decay time. nih.gov Organometallic complexes, including those with phosphine oxide ligands, are a subject of research for creating novel scintillating materials where the ligand structure can be tailored to optimize energy transfer and emission properties.

Single-Molecule Magnets (SMMs) and Molecular Magnetism

A significant application of this compound and its chemical relatives is in the field of molecular magnetism, specifically in the design of Single-Molecule Magnets (SMMs). SMMs are individual molecules that can exhibit classical magnetic behavior, such as hysteresis, below a certain blocking temperature. This property makes them candidates for high-density data storage and quantum computing applications.

The phosphine oxide group is an effective ligand for coordinating with lanthanide ions like dysprosium(III) (Dy³⁺) and terbium(III) (Tb³⁺), which are favored for SMM synthesis due to their large magnetic anisotropy. nih.gov The ligand field created by the this compound molecules around the lanthanide ion is a determining factor for the magnetic properties of the resulting complex. It influences the splitting of the electronic ground state of the ion, which is essential for achieving the slow magnetic relaxation characteristic of SMMs. rsc.org

Research has demonstrated that by carefully selecting the phosphine oxide and other ancillary ligands, it is possible to synthesize mononuclear lanthanide complexes that behave as SMMs, often referred to as Single-Ion Magnets (SIMs). nih.gov For example, studies on Dy(III) complexes with triphenylphosphine (B44618) oxide (a structurally similar compound) have shown that the coordination geometry, which is controlled by the ligands, is paramount. rsc.org Complexes with specific geometries, such as octahedral or pentagonal bipyramidal, have been shown to exhibit slow relaxation of magnetization, a hallmark of SMM behavior. nih.govrsc.org

In one study, Dy(III) and Tb(III) complexes were synthesized with various phosphine oxide ligands. The resulting magnetic properties were analyzed, revealing that several of the dysprosium complexes exhibited slow magnetic relaxation in the presence of an external magnetic field, a key characteristic of SIMs. nih.gov The table below summarizes the magnetic properties of some of these phosphine oxide-based complexes.

Table 1: Magnetic Properties of Lanthanide Phosphine Oxide Complexes

Complex Metal Ion Room Temperature χMT (cm³ K mol⁻¹) SMM Behavior Effective Energy Barrier (Ueff) (K)
[Dy(NO₃)₃(EtOH)(Ph₃PO)₂] Dy(III) 14.05 - 14.93 Yes (with applied field) Not specified
[Dy(hfa)₃(Ph₃PO)₂] Dy(III) 14.05 - 14.93 Yes (with applied field) 44.85

Data sourced from research on phosphine oxide-based single-ion magnets. nih.gov χMT is the molar magnetic susceptibility-temperature product. Ph₃PO is Triphenylphosphine oxide, hfa is hexafluoroacetylacetonate.

This research underscores the importance of phosphine oxide ligands like this compound in tuning the magnetic behavior of metal ions at the molecular level, paving the way for the rational design of advanced magnetic materials. nih.gov

Table 2: List of Chemical Compounds

Compound Name Abbreviation / Synonym
This compound CDPPO
Tricyclohexylphosphine oxide Cy₃PO
Triphenylphosphine oxide Ph₃PO
Terbium Tb
Dysprosium Dy
Cerium Ce
Europium Eu

Future Research Directions and Emerging Areas

Novel Synthetic Approaches and Derivatization Strategies

The conventional synthesis of tertiary phosphine (B1218219) oxides, including what can be presumed for Cyclohexyldiphenylphosphine (B1582025) oxide, typically involves the oxidation of the corresponding tertiary phosphine (in this case, cyclohexyldiphenylphosphine). wikipedia.org This can be achieved using various oxidizing agents, including atmospheric oxygen or hydrogen peroxide. wikipedia.org Another established route is the thermolysis of phosphonium (B103445) hydroxides. wikipedia.org

Future research could focus on developing more novel and efficient synthetic pathways to Cyclohexyldiphenylphosphine oxide and its derivatives. One area of exploration could be the direct synthesis from elemental phosphorus, which has been demonstrated for other tertiary phosphine oxides. acs.org Additionally, modern coupling reactions catalyzed by metals like copper or palladium present a fertile ground for new synthetic methods. organic-chemistry.org

Derivatization of the this compound molecule itself is a key area for future studies. Strategies could involve functionalizing the phenyl or cyclohexyl rings to introduce new chemical moieties. A patent for other phosphine oxide derivatives suggests that such derivatization can be achieved through asymmetric synthesis to create specific enantiomers. google.com This could lead to a diverse library of related compounds with tailored properties. Late-stage derivatization of bioactive molecules with phosphine oxides has also been shown to be a viable strategy, suggesting that this compound could be used to modify complex molecules. acs.org

Table 1: Potential Future Research in Synthesis and Derivatization

Research AreaProposed ApproachPotential Outcome
Novel Synthesis Direct synthesis from elemental white phosphorus.More atom-economical and potentially lower-cost production.
Metal-catalyzed cross-coupling reactions.Milder reaction conditions and broader substrate scope.
Derivatization Functionalization of the aromatic or aliphatic rings.Creation of a library of derivatives with tunable properties.
Asymmetric synthesis.Access to chiral phosphine oxides for stereoselective applications.

Exploration of New Catalytic Transformations

Phosphine oxides are increasingly being recognized for their catalytic and precatalytic activities. taylorfrancis.combohrium.com They can act as organocatalysts in a variety of transformations, including carbon-nitrogen double bond formation and nucleophilic addition reactions. taylorfrancis.com Furthermore, phosphine oxides can serve as ligands that stabilize and modulate the activity of metal catalysts in cross-coupling reactions. nih.gov The formation of the strong P=O bond is a driving force in many organic reactions, and catalytic systems that can regenerate the active phosphine from the phosphine oxide waste product are of significant interest. nih.govru.nl

For this compound, future research should investigate its potential in these catalytic roles. Its combination of a bulky aliphatic group and two aromatic groups may confer unique steric and electronic properties to a catalytic system. Studies could explore its use as a Lewis basic catalyst or as a ligand in transition metal-catalyzed reactions like Suzuki or Heck couplings. The development of catalytic cycles where this compound is reduced in situ to cyclohexyldiphenylphosphine would be a particularly valuable contribution, turning a stoichiometric byproduct into a catalytic component.

Table 2: Prospective Catalytic Applications

Catalytic RoleExample Reaction TypePotential Advantage of CDPO
Organocatalyst Aza-Wittig reaction, carbodiimide (B86325) synthesis.The specific sterics of the cyclohexyl group may influence selectivity.
Ligand for Metal Catalysis Palladium-catalyzed cross-coupling reactions.The phosphine oxide could act as a stabilizing ligand for the metal center. nih.gov
Precatalyst in P(III)/P(V) Cycling Wittig reaction, Mitsunobu reaction.In-situ reduction to the corresponding phosphine could enable catalytic turnover. nih.gov

Advanced Materials Development with Enhanced Properties

Phosphine oxides are valued in materials science for their unique properties. Their strong electron-withdrawing nature and good thermal stability make them excellent candidates for use as electron transport materials and hosts in organic light-emitting diodes (OLEDs). rsc.orgrsc.orgnih.gov The tetrahedral geometry around the phosphorus atom can also disrupt regular molecular packing, leading to amorphous materials with good film-forming properties. researchgate.net Additionally, phosphine oxides have been investigated as flame retardants and as plasticizers for polymers. bohrium.comresearchgate.netresearchgate.net

The future application of this compound in advanced materials is a promising, yet unexplored, field. Its structure suggests it could be a valuable building block for functional polymers and other materials. rsc.org Research should be directed towards incorporating this compound into polymer backbones or as a pendant group to create materials with enhanced thermal stability, flame retardancy, or specific optical properties. Its potential as a component in OLEDs, leveraging the general success of phosphine oxides in this area, warrants investigation.

Table 3: Potential Materials Science Applications

Material TypePotential Role of CDPODesired Property Enhancement
Organic Light-Emitting Diodes (OLEDs) Electron transport material or host.High efficiency, good thermal stability, and morphological stability. rsc.orgrsc.org
Flame Retardants Additive or reactive flame retardant in polymers.Improved fire safety of materials.
Functional Polymers Monomer or functional additive.Enhanced thermal properties, solubility, or refractive index.

Interdisciplinary Research with Biological Systems

While phosphine oxides are not as prevalent as phosphonates or phosphates in medicinal chemistry, they are gaining attention as valuable structural motifs. acs.orgnih.govacs.org Studies on various phosphine oxides have shown that they are generally highly polar, which can lead to good aqueous solubility and metabolic stability. acs.orgnih.govacs.org Some phosphine oxide derivatives have demonstrated significant biological activity, including antiproliferative effects against cancer cell lines and activity as topoisomerase inhibitors. nih.govnih.gov Furthermore, some tertiary phosphine oxides have been found to possess juvenile hormone activity in insects. tandfonline.com

The biological profile of this compound remains uninvestigated. Future interdisciplinary research should focus on screening this compound and its derivatives for various biological activities. In vitro studies could assess its cytotoxicity against a range of cancer cell lines, its potential as an enzyme inhibitor, and its antibacterial or antifungal properties. The high polarity and metabolic stability often associated with phosphine oxides make this compound an intriguing candidate for further exploration in drug discovery programs. researchgate.net

Table 4: Directions for Biological Research (excluding dosage/administration)

Research AreaType of StudyPotential Application
Anticancer Activity In vitro cytotoxicity screening against cancer cell lines.Identification of a new scaffold for anticancer drug development. nih.gov
Enzyme Inhibition Assays against specific enzyme targets (e.g., kinases, proteases).Discovery of novel enzyme inhibitors.
Antimicrobial Activity Screening against a panel of bacteria and fungi.Development of new antimicrobial agents.
Physicochemical Properties Measurement of solubility, permeability, and metabolic stability.Understanding its drug-like properties for medicinal chemistry. acs.orgnih.govacs.org

Computational and Data-Driven Chemistry for this compound

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for understanding the properties and reactivity of molecules. For phosphine oxides, DFT studies have been used to investigate the nature of the P=O bond, predict molecular geometries, and understand reaction mechanisms and tautomeric equilibria. nih.govnih.gov Such computational analyses can provide valuable insights that guide experimental work. For instance, DFT calculations have been used to explain differences in P=O bond lengths in crystal structures of phosphine oxides. nih.gov

For this compound, a systematic computational study is a logical next step. DFT calculations could be employed to predict its key physicochemical properties, such as its dipole moment, electronic structure (HOMO/LUMO levels), and bond dissociation energies. These theoretical data would be invaluable for predicting its behavior in materials science applications, its reactivity in catalytic cycles, and its potential interactions with biological targets. Furthermore, computational modeling of rare-earth complexes with phosphine oxide ligands has been used to understand their luminescent properties, an approach that could be applied to complexes containing this compound. nih.gov Data-driven approaches could then leverage this computational data, along with any future experimental results, to accelerate the discovery of new applications for this compound.

Table 5: Proposed Computational and Data-Driven Studies

Computational MethodProperty to be InvestigatedRelevance to Future Research
Density Functional Theory (DFT) Electronic structure (HOMO/LUMO), bond properties, vibrational frequencies.Predicting reactivity, stability, and suitability for electronic materials.
Molecular Dynamics (MD) Simulations Interactions with solvents, polymers, or biological macromolecules.Understanding solubility, compatibility in material blends, and binding modes.
Quantum Mechanics/Molecular Mechanics (QM/MM) Catalytic reaction mechanisms.Elucidating the role of CDPO in catalysis and guiding catalyst design.
Data-Driven Modeling Structure-property relationship studies.Accelerating the discovery of new derivatives with desired properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.